molecular formula C17H20O3 B8201362 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol

Cat. No.: B8201362
M. Wt: 272.34 g/mol
InChI Key: MWXNZAMPYVCRBV-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol is an organic compound with the molecular formula C16H18O3 It is characterized by the presence of a benzyloxy group and an ethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzyloxy-4-ethoxybenzaldehyde and a suitable reducing agent.

    Reduction Reaction: The key step involves the reduction of 2-benzyloxy-4-ethoxybenzaldehyde to this compound. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Scaling up the reduction reaction using industrial-grade reducing agents and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and reduce production costs.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield different alcohol derivatives, depending on the reducing agent and conditions used.

    Substitution: The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies:

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyethanol: A related compound with similar structural features but lacking the ethoxy group.

    4-Ethoxyphenol: Another similar compound with an ethoxy group attached to the phenyl ring but lacking the benzyloxy group.

Uniqueness

1-(2-(Benzyloxy)-4-ethoxyphenyl)ethanol is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-ethoxy-2-phenylmethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-19-15-9-10-16(13(2)18)17(11-15)20-12-14-7-5-4-6-8-14/h4-11,13,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXNZAMPYVCRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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